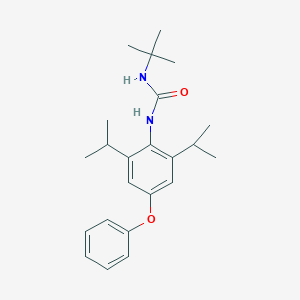

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

Overview

Description

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, also known as DIPB, is an organic compound that is used in a variety of scientific research applications. DIPB is a small molecule that can be used to study the effects of drug-like compounds on biological systems. It is a highly versatile compound that can be used for a range of purposes, including drug design, drug discovery, and drug development. DIPB has been found to have a wide range of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Scientific Research Applications

Photodegradation and Environmental Fate

Diafenthiuron, closely related to 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, has been studied for its photodegradation in water, revealing insights into its environmental fate. The degradation process involves the formation of products like carbodiimide and urea derivatives, following first-order kinetics. This study highlights the significance of direct photolysis as a major pathway for environmental degradation of such compounds (Keum et al., 2002).

Catalysis and Polymerization

Complexes derived from related compounds have been used in catalysis, particularly in the polymerization of ethylene. The study of early transition metal complexes bearing C-capped tris(phenolate) ligand, which includes structural variations of this compound, has provided insights into their potential as catalysts for producing high molecular weight linear polyethylene (Homden et al., 2008).

Antioxidant Behavior and Kinetics

The antioxidant properties and kinetics of derivatives of this compound have been a subject of study. For instance, bisphenol antioxidants have been analyzed for their homolytic reactivity, providing a deeper understanding of the antioxidant activity of such compounds (Lucarini et al., 2001).

Synthesis and Chemical Behavior

Research into the synthesis and chemical behavior of related compounds, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, has revealed interesting aspects regarding their nucleophilic properties. Such studies contribute to the broader understanding of the chemistry of this compound and similar molecules (Balaban et al., 2004).

Polymer Degradation and Stability

The compound's derivatives are also significant in the context of polymer degradation and stability. Studies on new combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate, which include this compound derivatives, provide insights into their use as stabilizers in materials like polypropylene (Mosnáček et al., 2003).

Magnetism in Metal Complexes

The study of tetranuclear and pentanuclear compounds of rare-earth metals, using Schiff-base ligands derived from related compounds, sheds light on the magnetic properties of such complexes. This research is crucial for understanding the magnetic interactions in metal complexes and potential applications in fields like material science and nanotechnology (Yadav et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Diafenthiuron , is the mitochondrial ATPase in target pests, specifically phytophagous mites . This enzyme plays a crucial role in energy production within the cell.

Mode of Action

Diafenthiuron acts as a proinsecticide . It undergoes S-oxidation to form a highly reactive metabolite, carbodiimide . This metabolite binds to the mitochondrial ATPase, inhibiting ATP production . This disruption in energy production leads to the death of the pest.

Biochemical Pathways

The affected biochemical pathway is the ATP synthesis pathway in the mitochondria . By inhibiting the mitochondrial ATPase, the compound disrupts the production of ATP, the primary energy currency of the cell. This disruption affects all cellular processes that depend on ATP, leading to a systemic failure within the pest organism.

Pharmacokinetics

Its lack of water solubility and strong sorption capacity means it has the ability to accumulate persistently in aquatic and soil systems .

Result of Action

The result of the compound’s action is the death of the target pests. By inhibiting ATP production, the compound causes a systemic failure within the pest organism, leading to its death .

Action Environment

The action of Diafenthiuron is influenced by environmental factors. Its solubility characteristics mean that it is unlikely to leach into groundwater . It may persist in aquatic and soil systems due to its strong sorption capacity . Its efficacy may therefore be influenced by the characteristics of the environment in which it is applied.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea is a broad-spectrum pesticide that impairs mitochondrial function in target pests . It interacts with the mitochondrial ATPase and porin, inhibiting ATP production .

Cellular Effects

The compound affects various types of cells and cellular processes. It influences cell function by disrupting ATP formation, which is crucial for energy production and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the mitochondrial ATPase and porin . This binding interaction inhibits ATP production, leading to the death of the target pests .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is stable and does not degrade quickly

Metabolic Pathways

It is known to interact with mitochondrial ATPase and porin , but the full range of enzymes or cofactors it interacts with is yet to be determined.

Subcellular Localization

It is known to interact with mitochondrial ATPase and porin , suggesting that it may localize to the mitochondria

properties

IUPAC Name |

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIVADBOJWNAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136337-67-2 | |

| Record name | urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

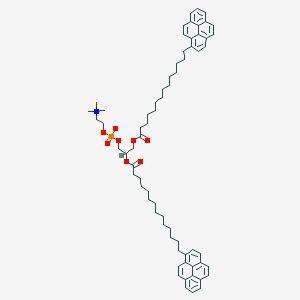

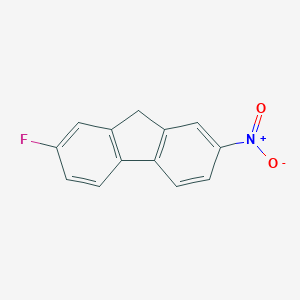

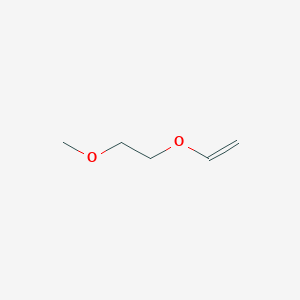

Feasible Synthetic Routes

Q & A

Q1: What is known about the toxicity of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea?

A1: Interestingly, while this compound is a metabolite of diafenthiuron, it exhibits significantly lower toxicity compared to another metabolite, 3-(2,6-diisopropyl-4-phenoxyphenyl)-1- tert -butylcarbodiimide (DFCD). Research has shown that this urea derivative was nontoxic to bulb mites even at high concentrations []. This suggests that the structural difference between the urea and carbodiimide metabolites plays a crucial role in determining their toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)

![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)